molecular formula C12H19Cl2N3O B3086196 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride CAS No. 1158579-91-9

2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride

Cat. No.: B3086196
CAS No.: 1158579-91-9
M. Wt: 292.2 g/mol
InChI Key: JHZNEXORISORPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and molecular biology. Its unique structure, featuring a benzoimidazole core with an amino group and an ethanol side chain, makes it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the benzoimidazole core: This step often involves the condensation of an o-phenylenediamine derivative with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the isopropyl group: Alkylation reactions using isopropyl halides or isopropanol in the presence of a base can introduce the isopropyl group.

    Attachment of the ethanol side chain: This step may involve the reaction of the benzoimidazole derivative with an appropriate ethanol derivative under basic or acidic conditions.

    Formation of the dihydrochloride salt: The final compound is often converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanol side chain can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The benzoimidazole core can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol side chain can yield benzoimidazole aldehyde or benzoimidazole carboxylic acid derivatives.

Scientific Research Applications

2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Molecular Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Drug Discovery: The compound can serve as a lead compound or scaffold for the development of new drugs.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The amino and ethanol groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-propan-1-ol dihydrochloride: This compound has a similar structure but with a propanol side chain instead of ethanol.

    5-Amino-2-isopropyl-benzimidazole: Lacks the ethanol side chain, making it less versatile in certain applications.

    2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol: Similar but with a methyl group instead of an isopropyl group.

Uniqueness

2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanol side chain enhances its solubility and reactivity, while the isopropyl group provides steric hindrance, affecting its interaction with molecular targets.

Properties

IUPAC Name

2-(5-amino-2-propan-2-ylbenzimidazol-1-yl)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-8(2)12-14-10-7-9(13)3-4-11(10)15(12)5-6-16;;/h3-4,7-8,16H,5-6,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZNEXORISORPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1CCO)C=CC(=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.